ent-9-羟基-15-氧代 Kaur-16-烯-19-酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

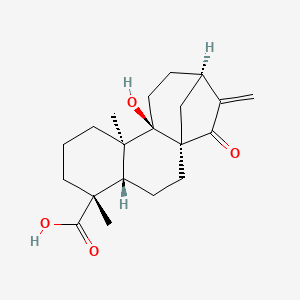

Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F) is a diterpenoid that is isolated and purified from the Chinese herbal medicine Pteris semipinnata L. It is known to exert antitumour activity in several kinds of malignant cancer cells by leading cancer cells to apoptosis .

Synthesis Analysis

The compound is isolated from the ethanol extract of the fern Pteris semipinnata (Pteridaceae). The structures of these new ent-kauranoids were elucidated on the basis of extensive spectroscopic studies and single crystal X-ray diffraction analysis .Molecular Structure Analysis

The molecular structure of the compound was determined using nuclear magnetic resonance (NMR). The 1H-NMR spectrum showed the following legible signals: two olefinic protons at 6.10, 5.74 (each brs) due to an exocyclic H methylene group, a trisubstituted olefinic proton at d H 5.77 (dd, J4.0, 3.0Hz), an oxygenated methine proton at d 5.12 (brdd, J7.7, 6.8Hz), and two methyl singlets at d H 1.39 and 1.04 .Chemical Reactions Analysis

The compound has been found to have antitumor activity, leading cancer cells to apoptosis . It has also been reported to prevent liver fibrosis through the inhibition of ROS, inflammation, and the activation of HSC .Physical and Chemical Properties Analysis

The compound has a molecular formula of C20H26O5 based on the positive high-resolution-electrospray ionization-mass spectrum (HR-ESI-MS), showing a quasi-molecular ion peak at m/z 347.1856 .科学研究应用

抗癌特性

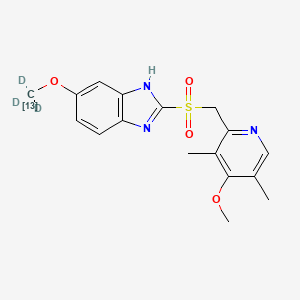

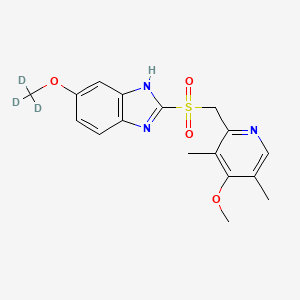

ent-9-羟基-15-氧代 Kaur-16-烯-19-酸: 已经被研究了其潜在的抗癌效果。 研究表明,它可以诱导各种恶性癌细胞凋亡 {svg_1}. 这种化合物已经被加载到荧光介孔二氧化硅纳米颗粒中,用于鼻咽癌的靶向治疗,表明它可以有效抑制肿瘤生长,并具有最小的副作用 {svg_2}.

抗炎活性

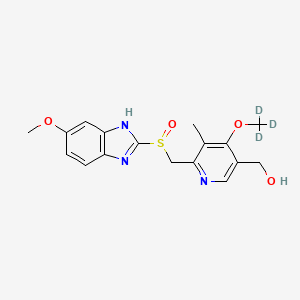

这种化合物已经证明了显著的抗炎特性。它被用于传统医学中治疗炎症性疾病,如肝炎和肺炎。 某些植物提取物中这种化合物的高含量表明它可能是观察到的药用益处的来源 {svg_3}.

美白和抗黑素生成活性

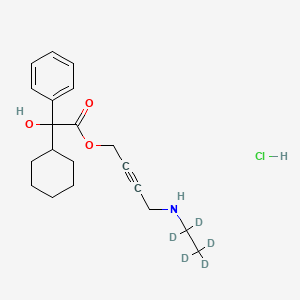

研究表明,ent-9-羟基-15-氧代 Kaur-16-烯-19-酸具有抗黑素生成活性,可导致美白效果。 这在体内试验中得到了观察,其中用含有该化合物的植物提取物处理导致头发色素沉着抑制,表明其在口服化妆品中的潜在应用 {svg_4}.

保健食品应用

由于其多功能的生物化学特性,ent-9-羟基-15-氧代 Kaur-16-烯-19-酸正在被探索用于保健食品中。 它存在于某些蕨类植物和植物中,这些植物被用于民间疗法,可以开发成功能性食品或新型食品 {svg_5}.

抗氧化作用

该化合物与抗氧化作用有关,这对于预防细胞中氧化应激相关的损伤至关重要。 该特性可以用于开发治疗由氧化应激引起的疾病的方法 {svg_6}.

化疗药物递送

研究探索了使用纳米颗粒将ent-9-羟基-15-氧代 Kaur-16-烯-19-酸作为化疗药物递送。 这种方法可能通过增强其向肿瘤部位的递送来提高该化合物作为癌症治疗药物的有效性 {svg_7}.

作用机制

Target of Action

Ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid, also known as Pterokaurane L1, is a diterpenoid isolated from the Chinese herbal medicine Pteris semipinnata L . It is known to exert antitumor activity in several kinds of malignant cancer cells . The primary targets of this compound are cancer cells, specifically those involved in nasopharyngeal carcinoma and hepatocellular carcinoma .

Mode of Action

The compound interacts with its targets by leading cancer cells to apoptosis . It achieves this by translocating Bax into the mitochondria, down-regulating Bcl-2, activating caspase-9 and caspase-3, releasing cytochrome c into the cytosol, and translocating AIF from the mitochondria to the nucleus .

Biochemical Pathways

The compound affects the NF-kB pathway by stabilizing its inhibitor IkBα, reducing the nuclear p65, and inhibiting NF-kB activity . This subsequently affects the NF-kB downstream molecules with a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax and Bak .

Pharmacokinetics

One study utilized fitc-doped nanoparticles for the accumulation and delivery of the compound in nasopharyngeal carcinoma cne2 tumors transplanted in nude mice . This study demonstrated that nanoparticles could efficiently deliver the compound in CNE2 transplanted tumors .

Result of Action

The compound’s action results in the inhibition of tumor growth. In vivo studies demonstrated that the tumor growth was effectively inhibited by the drug-loaded nanoparticles with minimal side effects . Furthermore, the compound induced the death of cultured HCC cells in a dose- and time-dependent manner .

Action Environment

The physiological environment and limitations of the compound as a small anticancer drug have been reported to affect its antitumor effect . The study indicated the benefits of combining well-studied nanoparticles with traditional herbal medicine treatment and establishes a delivery platform for the compound’s chemotherapy .

安全和危害

未来方向

The compound has been loaded onto fluorescent mesoporous silica nanoparticles for the location and therapy of nasopharyngeal carcinoma. In vivo studies demonstrated that nanoparticles could efficiently deliver 5F in CNE2 transplanted tumours, and the tumour growth was effectively inhibited by the drug-loaded nanoparticles with minimal side effects . This indicates the benefits of combining well-studied nanoparticles with traditional herbal medicine treatment and establishes a delivery platform for 5F chemotherapy.

生化分析

Cellular Effects

The “ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid” has been found to have significant effects on various types of cells and cellular processes. It is known to exert antitumor activity in several kinds of malignant cancer cells by leading cancer cells to apoptosis

Molecular Mechanism

It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid involves the conversion of a starting material into the desired compound through a series of chemical reactions.", "Starting Materials": [ "Geranylgeranyl pyrophosphate", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Chloroform", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Acetone", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Geranylgeranyl pyrophosphate is reacted with sodium borohydride in methanol to form geranylgeraniol.", "Geranylgeraniol is treated with hydrochloric acid to form geranylgeranyl chloride.", "Geranylgeranyl chloride is reacted with sodium hydroxide to form ent-kaurene.", "Ent-kaurene is oxidized with chloroform and acetic anhydride in the presence of pyridine to form ent-kaurenoic acid.", "Ent-kaurenoic acid is treated with methanesulfonic acid and acetone to form ent-7α-hydroxy-15-oxo-16-kauren-19-oic acid.", "Ent-7α-hydroxy-15-oxo-16-kauren-19-oic acid is treated with sodium bicarbonate and sodium chloride in water to form ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid." ] } | |

CAS 编号 |

77658-39-0 |

分子式 |

C20H28O4 |

分子量 |

332.4 g/mol |

IUPAC 名称 |

(1R,4S,5R,9R,10R,13S)-10-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C20H28O4/c1-12-13-5-10-20(24)18(3)8-4-7-17(2,16(22)23)14(18)6-9-19(20,11-13)15(12)21/h13-14,24H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,17+,18+,19-,20+/m0/s1 |

InChI 键 |

AURKCYFYZBQUIZ-LJIVFDACSA-N |

手性 SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@]2(CC[C@@H](C3)C(=C)C4=O)O)C)C(=O)O |

SMILES |

CC1(CCCC2(C1CCC34C2(CCC(C3)C(=C)C4=O)O)C)C(=O)O |

规范 SMILES |

CC1(CCCC2(C1CCC34C2(CCC(C3)C(=C)C4=O)O)C)C(=O)O |

外观 |

Powder |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

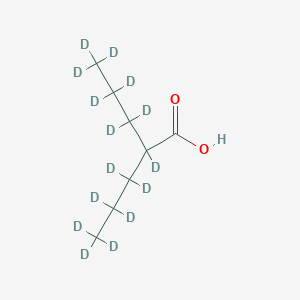

![5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602701.png)